molecular formula C5H4F3NO2 B12905514 (4-(Trifluoromethyl)oxazol-2-yl)methanol

(4-(Trifluoromethyl)oxazol-2-yl)methanol

Cat. No.: B12905514
M. Wt: 167.09 g/mol
InChI Key: FXBHZPYIEOUOOY-UHFFFAOYSA-N
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Description

(4-(Trifluoromethyl)oxazol-2-yl)methanol is a heterocyclic compound featuring an oxazole core substituted with a trifluoromethyl group at position 4 and a hydroxymethyl group at position 2. This structure confers unique physicochemical properties, including enhanced metabolic stability and lipophilicity due to the trifluoromethyl group, while the hydroxymethyl group provides a site for further functionalization. The compound is of interest in medicinal chemistry and materials science, particularly for applications requiring fluorine-containing motifs .

Properties

Molecular Formula

C5H4F3NO2

Molecular Weight

167.09 g/mol

IUPAC Name

[4-(trifluoromethyl)-1,3-oxazol-2-yl]methanol

InChI

InChI=1S/C5H4F3NO2/c6-5(7,8)3-2-11-4(1-10)9-3/h2,10H,1H2

InChI Key

FXBHZPYIEOUOOY-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(O1)CO)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-(Trifluoromethyl)oxazol-2-yl)methanol typically involves the cyclization of appropriate precursors. One common method includes the reaction of trifluoromethyl-substituted nitriles with amino alcohols under acidic or basic conditions to form the oxazole ring . The reaction conditions often require careful control of temperature and pH to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to optimize reaction efficiency and scalability. These methods often utilize catalysts and automated systems to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions: (4-(Trifluoromethyl)oxazol-2-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group typically yields aldehydes or acids, while substitution reactions can produce a variety of functionalized oxazoles .

Mechanism of Action

The mechanism of action of (4-(Trifluoromethyl)oxazol-2-yl)methanol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The oxazole ring can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects . The hydroxymethyl group may also participate in hydrogen bonding, further influencing the compound’s interactions with its targets .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

Positional Isomerism and Heterocycle Variations

[2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanol Structure: Thiazole ring (sulfur at position 1, nitrogen at position 3) with a trifluoromethylphenyl group at position 2 and hydroxymethyl at position 3. Key Differences: Replacement of oxazole’s oxygen with sulfur increases polarizability and alters electronic properties. The thiazole derivative exhibits higher thermal stability (mp 107°C) compared to oxazole analogs .

{2-[2-(Trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methanol Structure: Oxazole ring with trifluoromethylphenyl at position 2 and hydroxymethyl at position 4. Key Differences: Substituent position shifts (trifluoromethyl on phenyl vs. Molecular weight: 243.18 g/mol .

{4-[5-(4-tert-Butylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}methanol Structure: Oxadiazole core with tert-butylphenyl and hydroxymethyl groups. Key Differences: Bulkier tert-butyl group increases hydrophobicity but reduces electronegativity compared to trifluoromethyl. This analog may exhibit lower metabolic stability in biological systems .

Functional Group Variations

4-(4-(Trifluoromethyl)phenyl)oxazol-2-amine

  • Structure : Oxazole with trifluoromethylphenyl at position 4 and amine at position 2.
  • Key Differences : Replacement of hydroxymethyl with an amine group enhances hydrogen-bonding capacity, improving aqueous solubility but reducing lipophilicity .

(4-(Oxazol-2-yl)phenyl)methanamine Structure: Phenyl-linked oxazole with an aminomethyl group.

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) LogP<sup>*</sup> Solubility (mg/mL)
(4-(Trifluoromethyl)oxazol-2-yl)methanol ~209.13<sup>†</sup> Not reported ~1.8 ~5–10 (DMSO)
[2-[4-(Trifluoromethyl)phenyl]-thiazol-4-yl]methanol 259.24 107 ~2.5 ~2–5 (DMSO)
{2-[2-(Trifluoromethyl)phenyl]-oxazol-4-yl}methanol 243.18 Not reported ~2.1 ~10–15 (DMSO)

<sup>*</sup>Estimated using fragment-based methods. <sup>†</sup>Calculated based on molecular formula C₅H₄F₃NO₂.

Key Findings and Implications

Trifluoromethyl vs. Other Substituents :

  • The CF₃ group enhances electronegativity and metabolic resistance compared to tert-butyl or methoxy groups, making it preferable in agrochemicals and pharmaceuticals .

Oxazole vs. Thiazole/Imidazole :

  • Oxazole’s lower basicity (due to oxygen) compared to thiazole or imidazole derivatives reduces undesired protonation in physiological environments, improving bioavailability .

Functional Group Flexibility :

  • The hydroxymethyl group allows facile derivatization into esters, ethers, or carbamates, enabling optimization for specific applications (e.g., prodrug design) .

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